Lettucenin A

Description

Properties

CAS No. |

97915-46-3 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

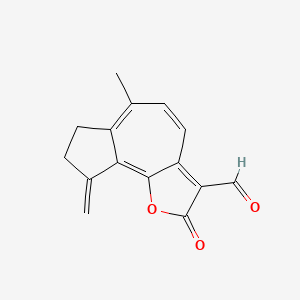

IUPAC Name |

6-methyl-9-methylidene-2-oxo-7,8-dihydroazuleno[4,5-b]furan-3-carbaldehyde |

InChI |

InChI=1S/C15H12O3/c1-8-3-6-11-12(7-16)15(17)18-14(11)13-9(2)4-5-10(8)13/h3,6-7H,2,4-5H2,1H3 |

InChI Key |

PATCUDSVUMFCMB-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC(=C)C2=C3C(=C(C(=O)O3)C=O)C=C1 |

Canonical SMILES |

CC1=C2CCC(=C)C2=C3C(=C(C(=O)O3)C=O)C=C1 |

Appearance |

Solid powder |

melting_point |

175-176°C |

Other CAS No. |

97915-46-3 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lettucenin A; |

Origin of Product |

United States |

Scientific Research Applications

Plant Defense Mechanism

Lettucenin A acts as a phytoalexin, a substance produced by plants in response to pathogen attack. Research indicates that it accumulates in plant tissues upon infection with pathogens such as Rhizoctonia solani and Olpidium virulentus. This accumulation is part of a two-stage defense mechanism:

- Initial Response : Benzoic acid is released from the roots into the rhizosphere upon pathogen infection.

- Secondary Response : this compound accumulates locally in affected tissues, enhancing the plant's defense against further pathogen invasion .

Case Study: this compound Against Soil-Borne Pathogens

A study demonstrated that this compound's concentration increased significantly (up to 46-fold) in leaf tissues treated with chemical elicitors compared to untreated controls. In infected plants, it was observed that this compound levels doubled in root tissues and increased sevenfold in infected leaves, showcasing its critical role in plant defense .

Antimicrobial Properties

This compound has been evaluated for its antibacterial properties against various pathogens. Notably, it exhibits significant inhibitory effects on Xanthomonas campestris, a bacterium responsible for diseases in crops. In vitro studies revealed varying sensitivities of this pathogen to different concentrations of this compound, indicating its potential as a natural pesticide .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Concentration Tested | Inhibition (%) |

|---|---|---|

| Xanthomonas campestris | Low | 30 |

| Rhizoctonia solani | Moderate | 51 |

| Olpidium virulentus | High | Not significant |

Health Benefits

Beyond its agricultural applications, this compound may have implications for human health. Its presence in lettuce suggests potential health benefits associated with its consumption. Studies indicate that compounds like this compound can act as antioxidants and may possess anti-inflammatory properties, contributing to overall health when included in the diet .

Chemical Properties and Structure

This compound is characterized by its unique cycloheptafuran structure, which contributes to its biological activity. The compound's basicity and structural characteristics have been analyzed using density functional theory, revealing correlations between its chemical structure and biological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lettucenin A shares structural and functional similarities with other sesquiterpene lactones (SLs), though key differences dictate their bioactivity and ecological roles. Below is a comparative analysis:

Structural and Functional Comparison

Key Comparative Insights

Role of αMγL Group: this compound and parthenolide both contain αMγL, but parthenolide's bulky groups sterically hinder interactions with microbial membranes, reducing efficacy . Non-polar SLs like this compound exhibit superior bioactivity due to enhanced membrane permeability, whereas polar SLs (e.g., artemisinin) prioritize redox-based mechanisms .

Structural Subclass Differences: Guaianolides (e.g., this compound) demonstrate higher antifungal potency than germacranolides (e.g., parthenolide) due to optimized spatial arrangement of functional groups .

Natural vs. Synthetic SLs :

- Synthetic analogs often underperform due to incomplete replication of stereochemical or electronic properties critical for target engagement .

Ecological Specificity :

- This compound's tissue-specific induction contrasts with constitutive SLs (e.g., volatile lactones in surface defenses), which provide baseline protection but lack dynamic response .

Research Findings and Implications

- Antimicrobial Specificity : this compound’s αMγL-mediated membrane disruption is less effective against bacteria with thick cell walls (e.g., Gram-positive species), highlighting its niche role in combating fungi .

- Drug Development Challenges : Synthetic SLs’ reduced efficacy underscores the need for biomimetic design strategies to replicate natural compounds’ stereochemical precision .

Preparation Methods

Elicitation Techniques for Enhanced Lettucenin A Accumulation

This compound is naturally synthesized in lettuce in response to abiotic stressors. Ong and Chong (Search Result) demonstrated that elicitors like silver nitrate (AgNO₃) and copper sulfate (CuSO₄) significantly enhance this compound production. Spraying lettuce with 10 mM AgNO₃ or CuSO₄ increased concentrations to 4.27 μg/ml and 4.26 μg/ml, respectively, compared to untreated controls. Ultraviolet (UV-C, 254 nm) irradiation and freeze-thaw cycles also induced accumulation, albeit at lower levels (1.52 μg/ml and 0.49 μg/ml).

Plant age critically influences yields. This compound levels peak at week 12 post-germination (4.27 μg/ml with AgNO₃) before declining to negligible amounts by week 18. This age-dependent response correlates weakly (R² = 0.69) with elicitor application timing, suggesting optimization requires synchronized plant growth and stress induction.

Table 1: Efficacy of Elicitors on this compound Accumulation

| Elicitor | Concentration | This compound Yield (μg/ml) | Optimal Plant Age (Weeks) |

|---|---|---|---|

| AgNO₃ | 10 mM | 4.27 ± 0.15 | 12 |

| CuSO₄ | 10 mM | 4.26 ± 0.12 | 12 |

| UV-C Irradiation | 254 nm | 1.52 ± 0.08 | 12 |

| Freeze-Thaw Cycles | 3 cycles | 0.49 ± 0.03 | 12 |

Extraction and Purification Protocols

Post-elicitation, this compound is extracted using polar solvents. Methanol or ethanol (70–80% v/v) effectively solubilize the compound from homogenized lettuce leaves. Centrifugation (10,000 × g, 15 min) removes cellular debris, followed by vacuum distillation to concentrate the extract. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7 v/v) yields >90% pure this compound, as confirmed by HPLC and NMR.

Chemical Synthesis of this compound

Total Synthesis from Indanone Precursors

Monde et al. () achieved the first total synthesis of this compound via a seven-step sequence starting from 6-methoxyindan-1-one (Figure 1). Key steps include:

- Bromination : Dibromination of indanone with Br₂ in acetic acid yields 2,3-dibromo-6-methoxyindan-1-one.

- Reductive Ring Expansion : Treatment with zinc dust in ethanol induces reductive expansion, forming the cycloheptafuran core.

- Oxidation and Functionalization : Selective oxidation of the C-2 position using pyridinium chlorochromate (PCC) introduces the ketone group, followed by formylation at C-3 via Vilsmeier-Haack reaction.

The final step affords this compound in 22% overall yield, with spectroscopic data matching natural isolates.

Table 2: Synthetic Route to this compound

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | Br₂, CH₃COOH, 0°C | 85 |

| 2 | Reductive Ring Expansion | Zn, EtOH, reflux | 68 |

| 3 | Oxidation | PCC, CH₂Cl₂, rt | 73 |

| 4 | Formylation | POCl₃, DMF, 60°C | 65 |

Alternative Synthetic Strategies

While the indanone route remains predominant, Stevens rearrangement of ammonium ylides offers potential for structural analogs. Deprotonation of α-aminonitriles followed by asymmetric transfer hydrogenation could enable enantioselective synthesis, though applicability to this compound remains unexplored.

Recent advancements in lettuce genomics (LettuceDB,) have identified candidate genes in the mevalonate pathway responsible for sesquiterpenoid biosynthesis, including this compound. RNA sequencing of stress-responsive cultivars () reveals upregulated LsTPS (terpene synthase) and LsCYP (cytochrome P450) genes during elicitation, providing targets for metabolic engineering.

Table 3: Key Genes in this compound Biosynthesis

| Gene ID | Function | Expression Fold-Change (Elicited vs. Control) |

|---|---|---|

| LsTPS1 | Terpene synthase | 4.8× |

| LsCYP71A22 | Cytochrome P450 oxidase | 3.5× |

| LsAO1 | Aldehyde oxidase | 2.9× |

Comparative Analysis of Preparation Methods

Natural Extraction

- Pros : Cost-effective, utilizes renewable plant biomass.

- Cons : Low yields (≤4.27 μg/ml), season-dependent, requires large-scale cultivation.

Chemical Synthesis

- Pros : High purity (>90%), scalable, enables structural modifications.

- Cons : Multi-step synthesis (22% overall yield), hazardous reagents (Br₂, Zn).

Biotechnological Production

Q & A

Basic: What are the standard methodologies for isolating and purifying Lettucenin A from natural sources?

Answer:

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key steps include:

- Plant Material Preparation : Freeze-drying and grinding to maximize compound release .

- Fractionation : Use of gradient elution with polar/non-polar solvents (e.g., hexane-ethyl acetate mixtures) to separate compounds .

- Characterization : NMR (¹H, ¹³C) and LC-MS for structural confirmation .

Purity validation requires ≥95% homogeneity via analytical HPLC with UV/Vis or MS detection .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

- Quantitative NMR (qNMR) : Uses an internal standard (e.g., trimethylsilylpropionic acid) for absolute quantification, ideal for non-volatile compounds .

- UHPLC-DAD/HRMS : Combines high-resolution separation with mass accuracy (≤5 ppm error) to distinguish this compound from isomers .

- Validation Protocols : Follow ICH guidelines for linearity (R² ≥0.99), recovery rates (90–110%), and limit of detection (LOD ≤0.1 µg/mL) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial potency)?

Answer: Contradictions often arise from:

- Variable Purity : Impurities (e.g., co-eluting terpenoids) may skew bioassay results. Re-isolate using orthogonal methods (e.g., size-exclusion + reversed-phase HPLC) .

- Assay Conditions : Standardize protocols (e.g., CLSI guidelines for MIC assays) to control variables like inoculum size and incubation time .

- Statistical Rigor : Use multivariate analysis (ANOVA with post-hoc tests) to identify outliers and confirm dose-response trends .

Advanced: What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Answer:

- Retrosynthetic Analysis : Prioritize stereoselective steps (e.g., Sharpless epoxidation) to replicate the compound’s lactone ring .

- Catalytic Systems : Screen palladium/copper catalysts for cross-coupling efficiency (≥80% yield) .

- Scalability : Use flow chemistry for intermediates prone to degradation under batch conditions .

Advanced: How can mechanistic studies on this compound’s antioxidant activity be designed to minimize confounding factors?

Answer:

- In Vitro Models : Combine DPPH/ABTS assays with cellular ROS detection (e.g., H2DCFDA staining in HepG2 cells) to distinguish direct scavenging vs. Nrf2 pathway activation .

- Negative Controls : Include antioxidants with known mechanisms (e.g., ascorbic acid) and inhibitors (e.g., ML385 for Nrf2) .

- Data Integration : Use cheminformatics tools (e.g., SwissTargetPrediction) to map putative molecular targets .

Advanced: What validation criteria ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Answer:

- Animal Models : Use ≥6 rodents per group to account for inter-individual variability; validate dose via LC-MS plasma profiling .

- Metabolite Screening : Apply HRMS/MS to identify phase I/II metabolites (e.g., glucuronidation sites) .

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.